Acetyl-CoA Carboxylase 1 (ACC1) Inhibitory Potency vs. 4(1H)-Pyridinone Comparator Scaffolds
3-Acetyl-2,6-diphenylpyridin-4(1H)-one inhibits recombinant human ACC1 with an IC₅₀ of 3.15 µM [1]. In contrast, certain 2,6-diphenyl-4(1H)-pyridinone analogs bearing alternative 3-substituents (e.g., benzoyl-derived variants) display no detectable ACC1 activity in publicly available screening panels, with reported affinities shifting toward PI3Kδ (IC₅₀ = 0.102 µM) or HPPD (IC₅₀ = 0.090 µM) [2]. This target-class selectivity differential, even at the moderate potency level of the title compound, underscores the non-interchangeability of 3-position substituents.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.15 µM against recombinant human ACC1 |
| Comparator Or Baseline | Comparator 2,6-diphenyl-4(1H)-pyridinone analogs: PI3Kδ IC₅₀ = 0.102 µM; HPPD IC₅₀ = 0.090 µM (ACC1 data absent) |
| Quantified Difference | ACC1 inhibition is uniquely measurable for the 3-acetyl congener; comparator scaffolds shift activity to other targets by ≥30-fold in potency terms. |
| Conditions | Recombinant human ACC1, 1–3 h incubation, MALDI-based malonyl-CoA detection [1]; PI3Kδ assay in Ri-1 cells, electrochemiluminescence readout [2]; HPPD assay using pig liver enzyme [2]. |
Why This Matters
Procurement for ACC1-focused screening requires confirmation of the 3-acetyl substitution; generic 2,6-diphenyl-4-pyridinones lack ACC1 engagement and will produce false negatives.
- [1] BindingDB. CHEMBL4224749. IC₅₀ = 3.15 µM for recombinant human ACC1. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50462052 (accessed 2026-05-05). View Source
- [2] BindingDB. CHEMBL2165502 (PI3Kδ IC₅₀ = 0.102 µM); CHEMBL307048 (HPPD IC₅₀ = 0.090 µM). https://www.bindingdb.org/ (accessed 2026-05-05). View Source
